molecular formula C8H7NO3S2 B13281934 Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate

Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B13281934
M. Wt: 229.3 g/mol
InChI Key: KVUUWIPGVZYDLL-UHFFFAOYSA-N
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Description

Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno-thiazole core with a methoxy group at position 2 and a methyl ester at position 3.

Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C8H7NO3S2/c1-11-7(10)5-3-4-6(13-5)9-8(12-2)14-4/h3H,1-2H3

InChI Key

KVUUWIPGVZYDLL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=C(S2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with carbon disulfide and methyl iodide, followed by cyclization with chloroacetic acid . The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate None (position 2), methyl ester C₇H₅NO₂S₂ Synthetic intermediate; purity: 95%
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Amino (2), methyl (6), ethyl ester C₉H₁₀N₂O₂S₂ Versatile scaffold for drug design
2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid Phenylamino (2), carboxylic acid (5) C₁₃H₁₀N₂O₂S₂ Collision cross-section predictions
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate Pyrrolo-fused ring, methyl ester C₇H₆N₂O₂S Density: 1.487 g/cm³; storage: 2–8°C
  • The methyl ester at position 5 is a common feature in analogs like the ethyl ester derivative (), which is hydrolyzed to carboxylic acid for coordination polymer synthesis .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Storage Conditions
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate 345.8 (predicted) 1.487 Likely polar solvents 2–8°C
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate N/A N/A DMSO, ethanol Room temperature
  • Target Compound : Predicted to have moderate polarity due to the methoxy and ester groups, with solubility in DMSO or dichloromethane.
  • Comparison: The pyrrolo-thiazole analog () has higher density and boiling point than thieno-thiazoles, likely due to its fused pyrrolo ring .

Biological Activity

Methyl 2-methoxythieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 1909316-58-0) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₉H₈N₂O₂S₂
  • Molecular Weight : 242.32 g/mol
  • Structure : The compound contains a thieno-thiazole core, which is known for its biological significance.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent research has indicated that this compound exhibits anticancer properties . A study conducted on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa: IC₅₀ = 15 µM
    • MCF-7: IC₅₀ = 20 µM
    • A549: IC₅₀ = 25 µM

The compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer drug.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : The compound has been shown to interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant infections .

Study on Anticancer Effects

A clinical trial reported in Cancer Research assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed a favorable safety profile with partial responses observed in several patients .

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